![molecular formula C14H13N5O B2926327 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one CAS No. 1260993-91-6](/img/structure/B2926327.png)
5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyridine ring fused with a triazoloquinazoline moiety, which contributes to its unique chemical properties and biological activities.
準備方法
The synthesis of 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis method is efficient and operationally simple, providing good yields of the desired product. The reaction is usually carried out at room temperature, making it a practical approach for the synthesis of this compound .
化学反応の分析
5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce triazoloquinazoline derivatives with different substituents .
科学的研究の応用
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising anticancer, antimicrobial, and antiviral activities . Additionally, it has been investigated for its potential use as an enzyme inhibitor and in the treatment of various diseases, including cancer and infectious diseases .
作用機序
The mechanism of action of 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors in the biological system, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
Compared to other similar compounds, 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one exhibits unique chemical and biological properties. Similar compounds include 1,2,4-triazolo[3,4-b]thiadiazines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share structural similarities but differ in their biological activities and potential therapeutic applications. The unique structure of this compound contributes to its distinct properties and makes it a valuable compound for further research and development .
特性
IUPAC Name |
5-pyridin-4-yl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14-18-17-13-10-3-1-2-4-11(10)16-12(19(13)14)9-5-7-15-8-6-9/h5-8H,1-4H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNDVSPVLZRPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=NNC(=O)N3C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2926245.png)
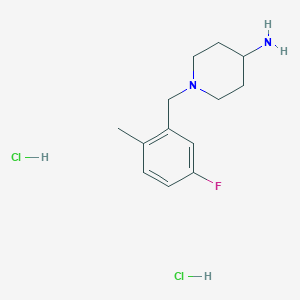
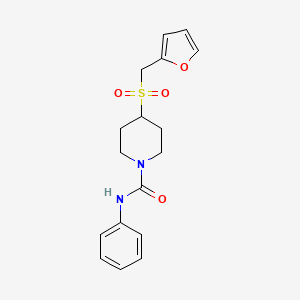
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2926249.png)
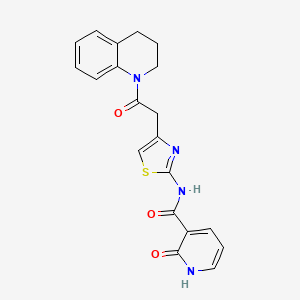
![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)
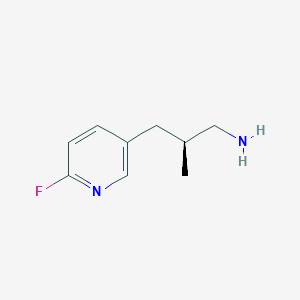
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)
![5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2926256.png)
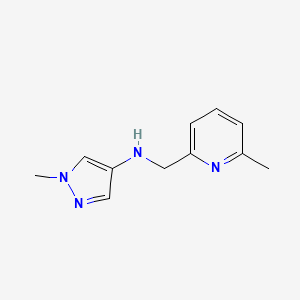
![1-(2-chlorophenyl)-3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]urea](/img/structure/B2926258.png)
![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/new.no-structure.jpg)
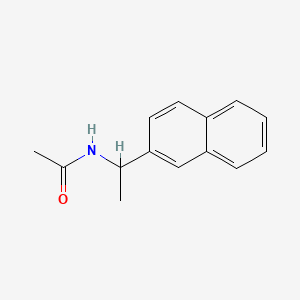
![2-Chloro-1-(5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone](/img/structure/B2926264.png)
